molecular formula C9H11BFNO4 B1387921 (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid CAS No. 874219-25-7

(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid

Cat. No. B1387921
M. Wt: 227 g/mol
InChI Key: AGNPGTVSVSPBEX-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are commonly used in organic synthesis due to their stability and ease of handling .


Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method involves the reaction of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to produce the boronic acid .


Molecular Structure Analysis

Boronic acids are planar compounds with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids can undergo a variety of reactions. For example, they can participate in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical And Chemical Properties Analysis

Boronic acids are typically soluble in most polar organic solvents and are poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride . They have a molar mass of around 121.93 g/mol .

Scientific Research Applications

  • Chemical Biology and Supramolecular Chemistry Boronic acid-based compounds have found numerous applications in chemical biology and supramolecular chemistry . One of the best-studied reactions is the boronic acid (BA)-mediated cis-diol conjugation . This reaction has been used to explore novel chemistries using boron .

  • Biomedical Applications The reversible kinetics of boronic acid-based compounds have been used in various biomedical applications . These applications include the development of biomedical devices and material chemistry .

  • Sensing Applications Boronic acids have been used in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

  • Biological Labelling and Protein Manipulation The key interaction of boronic acids with diols allows their use in various areas such as biological labelling and protein manipulation .

  • Separation Techniques Boronic acids have been used in separation techniques . Their interaction with diols is utilized in these applications .

  • Development of Therapeutics Boronic acids have been used in the development of therapeutics . Their interaction with diols is crucial in these applications .

  • Dynamic Click Chemistry Boronic acid-based compounds have found numerous applications in dynamic click chemistry . This includes the exploration of novel chemistries using boron to fuel emergent sciences . The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .

  • Biomedical Devices and Material Chemistry The excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired their use in biomedical devices and material chemistry .

  • Stimuli-Responsive Biological and Material Chemistry Explorations The fundamental reactivity of boronic acid conjugates with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

  • Fluorescence Visualization of Tumors Boronic acid-carbohydrate interactions have been employed for the fluorescence visualization of tumors .

  • Electrophoresis of Glycated Molecules Boronic acids have been used for electrophoresis of glycated molecules .

  • Controlled Release of Insulin Boronic acids have been employed in polymers for the controlled release of insulin .

Safety And Hazards

Boronic acids can be harmful if swallowed and can cause skin and eye irritation. They should be handled with care, and appropriate safety measures should be taken when using them .

Future Directions

Boronic acids are highly valuable building blocks in organic synthesis, and research into their properties and potential applications is ongoing . They are also being explored for use in the development of new drugs and drug delivery devices .

properties

IUPAC Name

[4-fluoro-3-(2-hydroxyethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO4/c11-8-2-1-6(10(15)16)5-7(8)9(14)12-3-4-13/h1-2,5,13,15-16H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNPGTVSVSPBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NCCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660233
Record name {4-Fluoro-3-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid

CAS RN

874219-25-7
Record name B-[4-Fluoro-3-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-Fluoro-3-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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